molecular formula C12H8ClN B3132204 4-chloro-9H-carbazole CAS No. 3652-88-8

4-chloro-9H-carbazole

Cat. No. B3132204
CAS RN: 3652-88-8
M. Wt: 201.65 g/mol
InChI Key: BKBSXIWYKWFQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-9H-carbazole is a chemical compound with the molecular formula C12H8ClN . It contains a total of 22 atoms, including 8 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom . The compound has a total of 24 bonds, including 16 non-Hydrogen bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .


Synthesis Analysis

Carbazole derivatives, including 4-chloro-9H-carbazole, are synthesized through various methods. These methods include hydroarylations, C-H activations, annulations, and cyclization reactions mediated by a variety of catalysts . The synthesis of carbazole derivatives involves the functionalization of carbazole at the N-position, which can then be covalently linked with other monomers .


Molecular Structure Analysis

The molecular structure of 4-chloro-9H-carbazole consists of a tricyclic core with two fused benzene rings on either side of a pyrrole ring . The compound has an average mass of 201.652 Da and a monoisotopic mass of 201.034531 Da .


Chemical Reactions Analysis

Carbazole-based compounds, including 4-chloro-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

Carbazole-based compounds, including 4-chloro-9H-carbazole, are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They exhibit important photochemical and thermal stability and good hole-transport ability .

Scientific Research Applications

Anti-HIV Activity

4-chloro-9H-carbazole derivatives, particularly chloro-1,4-dimethyl-9H-carbazoles, have shown promise in the field of anti-HIV drug research. A nitro-derivative of this compound exhibited a notable profile as a potential lead for developing new anti-HIV drugs (Saturnino et al., 2018).

Optical Properties and Material Science

9-[(E)-2-(4-chlorophenyl)vinyl]-9H-carbazole is studied for its crystal structure and interactions, contributing to the understanding of its potential in material science applications (Kubicki et al., 2007). The effects of chloro-substitution on the electrochemical and optical properties of new carbazole dyes are also explored, showing potential applications in fluorescent probes (Krawczyk et al., 2021).

Neurodegenerative Disorders Treatment

Compounds derived from 6-chloro-9H-carbazol-2-yl have been investigated for their potential in treating neurodegenerative disorders. These Schiff bases, synthesized and characterized using bioinformatics tools, showed promise as neuropsychiatric drugs (Avram et al., 2021).

Antimicrobial Activities

9H-carbazole derivatives, synthesized using 9H-carbazole as a precursor, demonstrated notable antimicrobial activities against various pathogens (Salih et al., 2016). This highlights its potential in developing new antimicrobial agents.

Bacterial Biotransformation and Pharmacological Applications

9H-carbazole derivatives have been studied for their broad range of pharmacological applications, including their transformation by bacteria. This research offers insights into creating diverse derivatives with potential medicinal uses (Waldau et al., 2009).

Semiconductor Device Characteristics

Carbazole derivatives are significant in semiconducting materials research. A study on the synthesis of novel carbazole derivatives using organoboron compounds highlighted their potential in semiconductor device applications (Gorgun et al., 2018).

Mechanism of Action

While the specific mechanism of action for 4-chloro-9H-carbazole is not explicitly mentioned in the sources, it’s worth noting that certain carbazole derivatives have shown antiviral activity, likely due to the inhibition of a different stage of the HIV replication cycle .

Safety and Hazards

Carbazole compounds, including 4-chloro-9H-carbazole, are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Recent research has focused on novel synthetic approaches towards the construction of carbazole nuclei, including C-C, C-N, and C-H activation . The carbazole scaffold is a significant entity in organic compounds due to its variety of biological and synthetic applications .

properties

IUPAC Name

4-chloro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSXIWYKWFQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a stream of nitrogen, a 500 mL egg-plant flask was charged with 60.0 g (257.4 mmol) of 2-nitro-6-chlorobiphenyl, obtained in Synthesis Example 1. The content was heated to 140° C., and 106 g of triethyl phosphite was dropwise added over 2 hours. After the dropwise addition, the content was further heated at 140° C. for 2 hours. Then triethyl phosphite was distilled off under reduced pressure. Toluene was added to the residue, and the thus-deposited solid was filtered. The thus-obtained crude product was purified by silica gel column chromatography using toluene as a developing solvent to give 18.9 g (93.72 mmol) of 4-chlorocarbazole as a white powder (yield: 36%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-9H-carbazole
Reactant of Route 2
Reactant of Route 2
4-chloro-9H-carbazole
Reactant of Route 3
Reactant of Route 3
4-chloro-9H-carbazole
Reactant of Route 4
Reactant of Route 4
4-chloro-9H-carbazole
Reactant of Route 5
Reactant of Route 5
4-chloro-9H-carbazole
Reactant of Route 6
4-chloro-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.